molecular formula C6H9ClN2O B1287230 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 95878-02-7

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Cat. No.: B1287230
CAS No.: 95878-02-7
M. Wt: 160.6 g/mol
InChI Key: HOMZDUVBYKVPOU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 95878-02-7) is a hydrochloride salt derivative of the pyridin-2(1H)-one scaffold, characterized by an aminomethyl (-CH2NH2) group at the 6-position of the pyridinone ring. Its molecular formula is C6H9ClN2O, with a molecular weight of 160.60 g/mol, and it is typically provided at ≥95% purity . This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridinone derivatives, particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) .

Properties

IUPAC Name

6-(aminomethyl)-1H-pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMZDUVBYKVPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-62-5
Record name 6-(Aminomethyl)-2-hydroxypyridine hydrochloride
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Preparation Methods

Reaction Procedure

The general procedure for synthesizing 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride can be summarized as follows:

  • Step 1 : Combine 2-pyridone with formaldehyde in the presence of ammonia in a suitable solvent.

  • Step 2 : Heat the mixture to the desired temperature (50-70°C) to promote the reaction.

  • Step 3 : After the reaction is complete, add hydrochloric acid to precipitate the hydrochloride salt.

  • Step 4 : Isolate the product through filtration and purify it by recrystallization from an appropriate solvent.

Industrial Production Considerations

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and improve yield. Additional purification steps, such as crystallization or recrystallization, are employed to achieve high-purity products suitable for research and development purposes.

To ensure the purity of this compound, several purification techniques can be utilized:

  • Recrystallization : This method involves dissolving the crude product in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

  • Column Chromatography : This technique can be used to separate impurities based on their affinity for the stationary phase, allowing for further purification of the target compound.

Characterization of synthesized this compound is crucial for confirming its identity and purity. Common analytical techniques include:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determines molecular structure and purity
Infrared Spectroscopy (IR) Identifies functional groups
Mass Spectrometry (MS) Confirms molecular weight
High-Performance Liquid Chromatography (HPLC) Assesses purity and detects impurities

The preparation of this compound involves a well-defined synthetic route that can be adapted for both laboratory and industrial applications. By optimizing reaction conditions and employing effective purification techniques, researchers can obtain this compound with high yield and purity, facilitating its use in various scientific investigations.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of 6-(aminomethyl)pyridin-2-ol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of 2-pyridone with formaldehyde and ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt. The following conditions are commonly employed:

  • Temperature : Moderate temperatures (50-70°C)
  • Solvent : Water or ethanol
  • Catalysts : Acid catalysts like hydrochloric acid

In industrial settings, continuous flow reactors are often used to optimize yield and purity through controlled reaction conditions. Purification methods include crystallization or recrystallization to achieve high-purity products.

Chemistry

This compound serves as a crucial building block in organic synthesis. It facilitates the preparation of complex molecules through various reactions:

  • Oxidation : Can be oxidized to form pyridine-2-carboxylic acid derivatives.
  • Reduction : Can be reduced to yield derivatives such as 6-(aminomethyl)pyridin-2-ol.
  • Substitution : The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted pyridine derivatives.

Biology

In biological research, this compound has been investigated for its potential as a ligand in coordination chemistry. It interacts with biological macromolecules, influencing enzymatic activities and cellular processes. Studies have shown its capability to inhibit certain biological pathways, such as inflammation mediated by BET bromodomains .

Medicine

The therapeutic potential of this compound is notable, particularly in:

  • Anti-inflammatory Activities : It has been explored for its ability to reduce inflammatory responses.
  • Antimicrobial Properties : Research indicates potential efficacy against various microbial strains .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its role as a catalyst in chemical reactions and its incorporation into polymers for enhanced material characteristics are significant areas of interest .

A study examined the interaction of this compound with DNA, demonstrating its ability to inhibit binding by intercalators like ethidium bromide. This suggests potential applications in cancer research where DNA interactions are critical .

Case Study 2: Inhibition of Inflammatory Mediators

In a study involving human whole blood assays, the compound was tested for its ability to inhibit the secretion of MCP-1, an inflammatory mediator. Results indicated that it could effectively reduce inflammation at certain concentrations .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Structural Analogs in the Pyridin-2(1H)-one Family

The biological and chemical properties of pyridinone derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Compound Name CAS Number Molecular Formula Purity Key Features/Applications References
6-(Aminomethyl)pyridin-2(1H)-one HCl 95878-02-7 C6H9ClN2O 95% Potential HIV inhibitor precursor; high solubility due to HCl salt
3-(Aminomethyl)pyridin-2(1H)-one HCl 85468-38-8 C6H9ClN2O 96% Research use; positional isomer with distinct electronic effects
4-Hydroxy-6-methylpyridin-2(1H)-one Not provided C6H7NO2 N/A Intermediate in HIV hybrid synthesis; polar nitro group at C-3 enhances binding
6-Hydroxypyridin-2(1H)-one HCl HY-W036553 C5H6ClNO2 ≥98% Endogenous metabolite; lacks aminomethyl group, limiting therapeutic utility
6-(Methylamino)pyridin-2(1H)-one 210551-80-7 C6H8N2O N/A Lab chemical; methylamino group increases lipophilicity and acute toxicity (H302, H315)

Key Differences and Implications

Substituent Position: The 6-aminomethyl substitution in the target compound distinguishes it from analogs like 3-aminomethyl (QW-6462) and 4-hydroxy-6-methyl derivatives. Positional changes alter electronic distribution and steric interactions, impacting binding to biological targets (e.g., HIV-1 reverse transcriptase) . For example, 4-hydroxy-6-methylpyridin-2(1H)-one derivatives with nitro groups at C-3 show enhanced antiviral activity due to improved hydrogen bonding .

Functional Group Modifications: Replacing the aminomethyl group with a hydroxyl (as in 6-Hydroxypyridin-2(1H)-one HCl) reduces basicity and solubility, limiting its use in drug design . The methylamino group in 6-(Methylamino)pyridin-2(1H)-one introduces greater lipophilicity but also higher toxicity (oral LD50: Category 4) compared to the hydrochloride salt forms .

Safety Profiles: Hydrochloride salts (e.g., 6-aminomethyl and 3-aminomethyl derivatives) generally exhibit improved stability and reduced volatility compared to free bases. However, they may still pose hazards such as skin/eye irritation (H315, H319) . The methylamino analog (CAS: 210551-80-7) carries additional respiratory toxicity risks (H335), highlighting the importance of functional group choice in safety assessments .

Biological Activity

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride (commonly referred to as 6-AMP) is a pyridinone derivative that has garnered interest due to its potential biological activities. This compound features a pyridine ring substituted with an aminomethyl group and a hydroxyl moiety, which contribute to its diverse pharmacological properties. This article reviews the biological activity of 6-AMP, focusing on its mechanisms of action, cellular effects, and therapeutic potential, supported by data tables and relevant case studies.

  • Chemical Formula : C6H9ClN2O
  • Molecular Weight : 162.60 g/mol
  • CAS Number : 21243522

6-AMP exhibits various biological effects through multiple mechanisms:

  • Enzyme Interaction : The compound can act as both an inhibitor and an activator of specific enzymes. It binds to active sites, influencing metabolic pathways.
  • Gene Expression Modulation : By interacting with transcription factors, 6-AMP can alter gene expression, impacting cellular functions and metabolic processes.
  • Cell Signaling Pathways : It modulates signaling molecules such as kinases and phosphatases, affecting downstream signaling cascades.

Antimicrobial Activity

Research indicates that 6-AMP possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

In addition to its antimicrobial effects, 6-AMP has shown promise in cancer research. A study evaluated its cytotoxic effects on different cancer cell lines.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results suggest that 6-AMP may induce apoptosis in cancer cells through the activation of specific pathways.

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted by Zhang et al. (2023) evaluated the effects of 6-AMP on HeLa cells. The compound was found to induce apoptosis via the mitochondrial pathway, with increased levels of cytochrome c released into the cytosol and activation of caspases .
  • Antimicrobial Efficacy : In a comparative study, 6-AMP was tested against standard antibiotics. Results indicated that it exhibited comparable or superior activity against certain resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

Dosage Effects

The biological activity of 6-AMP varies significantly with dosage:

  • Low Doses : Enhance cellular functions and promote metabolic activity.
  • High Doses : Exhibit toxic effects leading to cellular damage.

A threshold effect was observed where optimal dosages resulted in maximal efficacy without toxicity.

Transport and Distribution

The transport mechanisms for 6-AMP involve specific transport proteins that facilitate its movement across cell membranes. Once inside the cell, it binds to intracellular proteins, influencing its localization and bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving α-oxo amides or substituted aldehydes. For example, dihydropyrimidinone derivatives (structurally related) are synthesized via one-pot reactions using malonamamidine hydrochloride as a precursor under acidic conditions (e.g., HCl in DMF) . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in DMF), and catalyst selection (e.g., NH₄OH for neutralization). Purity is enhanced via recrystallization from cold NH₄OH solutions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Confirms the pyridinone core and aminomethyl substitution pattern via characteristic proton shifts (e.g., NH₃⁺ resonance at δ ~8.5–9.0 ppm) .
  • HPLC : Validates purity using ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
  • Chloride identification : Reaction with 4-amino-antipyrine TS2 yields a red color, confirming hydrochloride salt formation .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • First aid : For skin contact, rinse with water for 15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for pyridin-2(1H)-one derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., C-3 vs. C-4 modifications) or assay conditions. For example:

  • Structure-activity relationship (SAR) studies : Compare inhibitory activity of C-3 nitro vs. C-4 olefinic groups against HIV-1 reverse transcriptase .
  • Assay standardization : Use wild-type and mutant HIV strains under identical IC₅₀ measurement protocols to control for variability .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH control : Maintain solutions at pH 4–6 to prevent hydrolysis of the aminomethyl group .
  • Lyophilization : Store as a lyophilized powder under inert gas (e.g., argon) to avoid hygroscopic degradation .
  • Stability-indicating assays : Monitor degradation via HPLC-MS to identify byproducts (e.g., free pyridinone) .

Q. How can computational methods guide the design of pyridin-2(1H)-one derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Simulate binding interactions with target proteins (e.g., HIV-1 reverse transcriptase) to prioritize C-3/C-4 modifications .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target ~2.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct formation : Optimize reaction time and temperature to minimize dihydropyrimidinone impurities .
  • Workup efficiency : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to simplify purification .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of pyridin-2(1H)-one derivatives?

  • Methodological Answer :

  • Cell line selection : Compare cytotoxicity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
  • Dose-response curves : Use Hill slope analysis to differentiate between on-target and off-target toxicity .

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